![molecular formula C22H25ClFN3O2S B2504338 N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1327608-19-4](/img/structure/B2504338.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
The compound "N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. The benzothiazole moiety is a common feature in molecules with various pharmacological properties, including antibacterial and anticancer activities. The presence of a fluorine atom on the benzothiazole ring can significantly affect the molecule's reactivity and biological activity due to the electronegative nature of fluorine .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different substituents on the benzothiazole core. For example, in one study, chloroacetyl chloride and hydrazine hydrate were used to create novel antibacterial agents with a quinoline linkage . Although the specific synthesis of the compound is not detailed in the provided papers, it likely follows a similar multi-step synthetic route involving acylation, cyclization, and amide formation reactions.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. Substituents on the benzothiazole core, such as fluorine, can influence the electronic distribution and steric hindrance, which in turn can affect the molecule's binding affinity to biological targets. The morpholinoethyl group attached to the benzamide moiety could provide additional conformational flexibility and potential interactions with biological receptors .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. For instance, thioamide derivatives of benzothiazole have been shown to exhibit fluorogenic chemodosimetric behavior, particularly with Hg2+ ions, indicating that these compounds can act as sensors or probes in chemical detection applications . The reactivity of the amide group and the presence of a fluorine atom could also play a role in the compound's interaction with biological targets, potentially leading to anticancer or antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like fluorine can affect the compound's lipophilicity, solubility, and overall stability. These properties are crucial for the compound's bioavailability and pharmacokinetics. The morpholinoethyl group could enhance the solubility of the compound in biological fluids, which is important for its potential use as a pharmaceutical agent . The specific physical and chemical properties of the compound would need to be determined experimentally.
Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride focuses on their synthesis and potential biological activities. Studies have synthesized various derivatives to explore their antimicrobial, antifungal, and potential anticancer activities. For instance, Patel et al. (2009) synthesized fluorine-containing benzothiazole derivatives with different functional groups to screen for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research highlights the compound's versatility in drug discovery, pointing towards its relevance in developing new therapeutic agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Antimycobacterial and Antifungal Properties
Another study by Sathe et al. (2011) synthesized and evaluated the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds, indicating promising anti-microbial properties. Such findings are essential for addressing the global health challenge posed by antimicrobial resistance, suggesting the potential of these compounds in developing new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Potential in Anticancer Research
Research into the structural and functional aspects of related molecules has also been conducted. For example, the study by Prasad et al. (2018) on (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone revealed its antiproliferative activity, showcasing the compound's potential in anticancer research. Such studies are crucial for identifying new therapeutic targets and understanding the molecular mechanisms of cancer progression (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Mechanism of Action
Target of Action
The primary targets of N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride are cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid . COX-1 is constitutively expressed and generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation to generate prostaglandins that mediate inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition disrupts the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase and 5-lipoxygenase pathways . By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins and leukotrienes . This disruption can lead to a decrease in inflammation and pain.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .
Future Directions
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S.ClH/c1-15-3-4-17(13-16(15)2)21(27)26(8-7-25-9-11-28-12-10-25)22-24-19-6-5-18(23)14-20(19)29-22;/h3-6,13-14H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWWJXICDCLEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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